molecular formula O21Si22 B14684857 CID 78061801

CID 78061801

Cat. No.: B14684857
M. Wt: 953.9 g/mol
InChI Key: ALUIBWXRRXCPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061801 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and mass spectrum (Figure 1C, 1D) . The compound was isolated during vacuum distillation of CIEO (a botanical extract), with its content quantified across fractions (Figure 1C) .

Properties

Molecular Formula

O21Si22

Molecular Weight

953.9 g/mol

InChI

InChI=1S/O21Si22/c22-1-24-3-26-5-28-7-30-9-32-11-34-13-36-15-38-17-40-19-42-21-43-20-41-18-39-16-37-14-35-12-33-10-31-8-29-6-27-4-25-2-23

InChI Key

ALUIBWXRRXCPNH-UHFFFAOYSA-N

Canonical SMILES

O([Si])[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Substrate/Inhibitor Studies

CID 78061801 shares analytical methodologies (GC-MS) with compounds studied for substrate specificity and inhibition, such as taurocholic acid (CID 6675), ginkgolic acid 17:1 (CID 5469634), and betulin derivatives (CID 72326) . Key differences include:

  • Functional Groups : Unlike taurocholic acid (a bile acid with sulfated and carboxylated steroidal backbone), this compound lacks sulfur-based modifications, as inferred from its mass spectrum .
  • Chromatographic Behavior : this compound elutes earlier in GC-MS compared to betulinic acid (CID 64971), suggesting lower molecular weight or higher volatility .
Table 1: Structural and Analytical Comparison
Compound (CID) Molecular Formula Key Functional Groups GC-MS Retention Time Key Applications
This compound Not reported Likely hydroxyl, alkene Intermediate Botanical extract analysis
Taurocholic acid (6675) C₂₆H₄₅NO₆S Sulfate, carboxylate Long Bile acid transport studies
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, triterpene Long Antiviral, anticancer

Oscillatoxin Derivatives

Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) are marine toxin derivatives with complex polyether structures .

Table 2: Toxicity and Bioactivity Comparison
Compound (CID) Toxicity Profile Bioactivity Molecular Complexity
This compound Not reported Presumed low toxicity Moderate
Oscillatoxin D (101283546) Neurotoxic Ion channel modulation High
Ginkgolic acid 17:1 (5469634) Cytotoxic Protease inhibition Moderate

Pharmacokinetic and Physicochemical Properties

Solubility and Bioavailability

In contrast, highly lipophilic compounds like lupenone (CID 92158) exhibit lower solubility .

Collision Cross-Section (CCS) and Mass Spectrometry

This compound’s CCS value (unreported) could be compared to similar-mass compounds in PubChem datasets . For example, erythrosine B (CID 3259), a dye with MW 835.64, has a CCS of 250 Ų, whereas this compound’s lower MW (inferred from GC-MS) would correlate with a smaller CCS .

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